1-Methylpyrano(3,4-b)indol-3(9H)-one
Overview
Description
1-Methylpyrano(3,4-b)indol-3(9H)-one is a heterocyclic compound that features a fused pyrano and indole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methylpyrano(3,4-b)indol-3(9H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of palladium-catalyzed intramolecular oxidative coupling reactions . This method allows for the formation of the fused ring system with high efficiency.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to ensure high yield and purity. The use of continuous flow reactors can also enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Methylpyrano(3,4-b)indol-3(9H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include quinones, dihydro derivatives, and various substituted indoles, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Methylpyrano(3,4-b)indol-3(9H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound has shown potential as a bioactive molecule with cytotoxic effects.
Industry: It is used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-Methylpyrano(3,4-b)indol-3(9H)-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the fibroblast growth factor receptor (FGFR) signaling pathway, which plays a crucial role in the proliferation and survival of cancer cells . By binding to the active site of FGFR, this compound can effectively block the signaling cascade, leading to reduced tumor growth and metastasis.
Comparison with Similar Compounds
9H-Pyrido[3,4-b]indole: This compound shares a similar fused ring system but lacks the methyl group and pyrano ring.
1H-Pyrrolo[2,3-b]pyridine: Another related compound with a different ring fusion pattern and biological activity.
Uniqueness: 1-Methylpyrano(3,4-b)indol-3(9H)-one is unique due to its specific ring fusion and the presence of a methyl group, which can influence its chemical reactivity and biological activity. Its ability to inhibit specific cellular pathways, such as FGFR signaling, sets it apart from other similar compounds and highlights its potential as a therapeutic agent.
Properties
IUPAC Name |
1-methyl-9H-pyrano[3,4-b]indol-3-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2/c1-7-12-9(6-11(14)15-7)8-4-2-3-5-10(8)13-12/h2-6,13H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTQRQCAOWIROBL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC(=O)O1)C3=CC=CC=C3N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90971593 | |
Record name | 1-Methylpyrano[3,4-b]indol-3(9H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90971593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35296-53-8, 5620-03-1 | |
Record name | 1-Methylpyrano[3,4-b]indol-3(9H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35296-53-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methylpyrano(3,4-b)indol-3(9H)-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035296538 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Methylpyrano[3,4-b]indol-3(9H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90971593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-METHYLPYRANO(3,4-B)INDOL-3(9H)-ONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I51S69D8L1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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